molecular formula C15H17N3O3S B4223782 N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Cat. No.: B4223782
M. Wt: 319.4 g/mol
InChI Key: KWADHRWQUMUBSH-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide: is a complex organic compound featuring a bicyclic structure fused with a furyl-substituted oxadiazole moiety

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-13(16-11-7-9-3-4-10(11)6-9)8-22-15-18-17-14(21-15)12-2-1-5-20-12/h1-2,5,9-11H,3-4,6-8H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWADHRWQUMUBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)CSC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is often synthesized via the cyclization of a hydrazide with a carboxylic acid derivative, typically under dehydrating conditions.

    Thioether Formation: The thioether linkage is introduced by reacting the oxadiazole derivative with a suitable thiol, often under basic conditions to facilitate nucleophilic substitution.

    Final Coupling: The final step involves coupling the bicyclic core with the oxadiazole-thioether intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the Diels-Alder reaction and automated systems for the cyclization and coupling steps to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include furanones and other oxidized furyl derivatives.

    Reduction: Products include amines and reduced oxadiazole derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying the behavior of bicyclic systems and heterocyclic chemistry.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfur-containing compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials, due to its rigid bicyclic structure and functionalizable groups.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The thioether linkage allows for interactions with sulfur-containing biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetamide: Similar structure but with a thienyl ring instead of a furyl ring.

    N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]thio}acetamide: Similar structure but with a pyridyl ring instead of a furyl ring.

Uniqueness

The uniqueness of N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide lies in its combination of a rigid bicyclic core with a flexible and functionalizable oxadiazole-thioether moiety. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

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